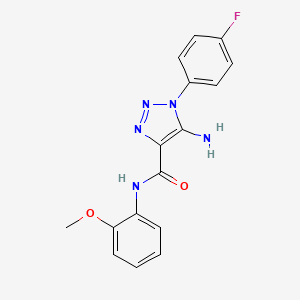

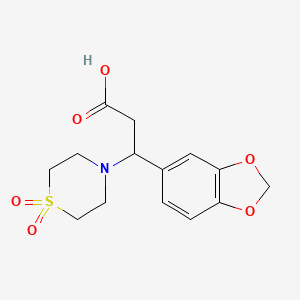

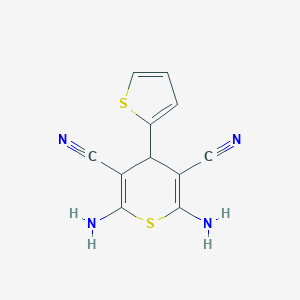

![molecular formula C10H12N4 B2931017 N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1935659-50-9](/img/structure/B2931017.png)

N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine” is a derivative of pyrrolopyrimidine, a class of nitrogen-containing heterocycles . It belongs to the class of heterocyclic compounds known as pyrrolopyrimidines . These compounds have been studied for many years as potential lead compounds for the development of antiproliferative agents .

科学的研究の応用

Synthesis and Characterization

Intermediate for Antibiotic Synthesis : A study detailed the synthesis of a key intermediate for the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. This research demonstrates the compound's role in the development of pharmaceuticals targeting specific bacterial infections (Fleck et al., 2003).

Heterocyclic Synthesis : Another research explored the use of primary allylamine derivatives from Baylis-Hillman adducts for synthesizing heterocycles, demonstrating a method to achieve 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydropyrrolizin-1-ones, indicating the compound's utility in constructing complex heterocyclic structures (Nag et al., 2008).

Biological Activity and Pharmacological Applications

Antiviral Activity : Research into 2-amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones revealed antiviral properties, particularly against HSV1 and HSV2. This underscores the potential of structurally similar compounds in antiviral drug development (Legraverend et al., 1985).

Antitumor Agents : A study highlighted the synthesis of pyrazole derivatives and their investigation as antitumor, antifungal, and antibacterial agents. Such research points to the broader applicability of pyrrolopyrimidin derivatives in creating pharmacophores for combating various diseases (Titi et al., 2020).

Chemical Synthesis and Catalysis

- Palladium-Catalyzed Reactions : The application of palladium-catalyzed cascade processes to construct 1,2,5-trisubstituted pyrroles was described, showcasing the role of similar compounds in innovative synthetic methodologies that enable the construction of complex molecules (Zhang et al., 2012).

作用機序

Target of Action

The primary target of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

It is known that the compound binds to the active site of the enzyme, potentially inhibiting its function .

Biochemical Pathways

The inhibition of Adenine phosphoribosyltransferase affects the purine salvage pathway, which is responsible for recycling purines to synthesize nucleotides. This disruption can lead to a decrease in nucleotide production, affecting various downstream processes such as DNA replication and RNA transcription .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

特性

IUPAC Name |

6-methyl-N-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-3-4-11-10-9-8(12-6-13-10)5-7(2)14-9/h3,5-6,14H,1,4H2,2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCPWFLBGDDVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=N2)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)

![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)